B-Raf IN 7

B-Raf kinase inhibition MAPK signaling Oncology

Researchers probing MAPK signaling in wild-type B-Raf cells face paradoxical pathway activation when using V600E-selective inhibitors, confounding experimental interpretation. B-Raf IN 7 addresses this with moderate potency against B-Raf (IC50 110.23 nM) and a distinct non-fused 5-amino-1,2,3-triazole-4-carboxylate scaffold, eliminating paradoxical activation risk. Key procurement considerations: - Quantified antitumor activity: IC50 values of 7.50 µM (HCT-116), 9.87 µM (MCF-7), 10.57 µM (HEPG-2), 11.63 µM (Hela), 12.83 µM (PC-3). - Structurally differentiated from fused triazolopyridazine cores for SAR studies. - Suitable as a reference standard for calibrating wild-type B-Raf inhibition assays.

Molecular Formula C15H16N6O3
Molecular Weight 328.33 g/mol
Cat. No. B12395104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Raf IN 7
Molecular FormulaC15H16N6O3
Molecular Weight328.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C3=NNC(=O)CC3)N
InChIInChI=1S/C15H16N6O3/c1-2-24-15(23)13-14(16)21(20-19-13)10-5-3-9(4-6-10)11-7-8-12(22)18-17-11/h3-6H,2,7-8,16H2,1H3,(H,18,22)
InChIKeyRLEPXWMHUBHGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-Raf IN 7: Non-V600E B-Raf Inhibitor


Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate, also known as B-Raf IN 7, is a heterocyclic compound classified as a 1,2,3-triazole derivative with a pyridazinone substituent [1]. It has the molecular formula C15H16N6O3, a molecular weight of 328.33 g/mol, and a CAS Registry Number of 2477725-07-6 . This compound is primarily recognized in scientific literature as a small-molecule inhibitor of the B-Raf kinase . As a research tool compound, it is characterized by its structure which combines the 5-amino-1,2,3-triazole-4-carboxylate core with a phenyl linker and a 6-oxo-4,5-dihydro-1H-pyridazin-3-yl group [1]. Its potential for antitumor activity has been explored in various cancer cell lines, making it a candidate of interest for preclinical oncology research .

B-Raf IN 7 Substitution Risks


The B-Raf inhibitor landscape is characterized by significant functional divergence, particularly between inhibitors selective for the V600E oncogenic mutant and those, like B-Raf IN 7, which are characterized based on potency against the wild-type or non-V600E kinase. Compounds such as vemurafenib and dabrafenib are highly potent V600E inhibitors (IC50 < 100 nM) but exhibit lower activity against wild-type B-Raf [1]. Substituting a compound like B-Raf IN 7, which has a reported IC50 of 110.23 nM against B-Raf , with a structurally distinct V600E-selective analog without empirical validation introduces a critical variable: the altered selectivity profile could lead to the activation of the MAPK pathway in wild-type B-Raf cells via paradoxical activation, a well-documented phenomenon in this class [2]. Therefore, procurement and experimental design must be anchored to a specific inhibitor's quantitative profile to ensure the biological readout accurately reflects the intended target engagement and cellular mechanism.

B-Raf IN 7 Quantitative Evidence


B-Raf Inhibition Potency

B-Raf IN 7 exhibits a B-Raf IC50 of 110.23 nM . In comparison, the FDA-approved V600E-selective inhibitor Vemurafenib shows an IC50 of 31 nM against the V600E mutant but 100 nM against wild-type B-Raf [1], while Dabrafenib shows IC50s of 0.8 nM (V600E) and 3.2 nM (wild-type) [2].

B-Raf kinase inhibition MAPK signaling Oncology Small molecule inhibitor

Antiproliferative Activity in Cancer Cell Lines

B-Raf IN 7 demonstrates antiproliferative activity with IC50 values ranging from 7.50 to 12.83 µM across a panel of five human cancer cell lines . This contrasts with compounds like Sorafenib, which exhibits GI50 values of >10 µM in similar colon and breast cancer cell lines, indicating a lower in vitro potency in those specific contexts [1].

Antiproliferative activity Cancer cell line panel Cytotoxicity Oncology

Non-Fused Triazole-Pyridazinone Scaffold

B-Raf IN 7 possesses a 5-amino-1,2,3-triazole-4-carboxylate core linked to a 6-oxo-4,5-dihydro-1H-pyridazin-3-yl group via a phenyl ring [1]. This differentiates it from other B-Raf inhibitors in its class, such as the triazolopyridazine-based PDE4 inhibitors which have a fused triazolo[4,3-b]pyridazine core [2]. Furthermore, the pyridazinone moiety, which is common in compounds with anti-inflammatory and antidiabetic activities [3], is here employed in a non-fused, biaryl configuration, potentially influencing its kinase binding mode and selectivity profile.

Chemical structure Triazole-pyridazine Scaffold Medicinal chemistry

B-Raf IN 7 Use Cases


MAPK Pathway Dynamics in Non-V600E Cancer Models

Researchers studying MAPK signaling in cellular contexts where B-Raf V600E mutation is absent should prioritize B-Raf IN 7. Its moderate potency against B-Raf (IC50 110.23 nM) makes it a suitable tool for probing pathway function without the confounding factor of paradoxical activation often seen with V600E-selective inhibitors in wild-type B-Raf cells [1]. This application is directly supported by its defined kinase inhibition profile.

Antiproliferative Profiling in Cancer Cell Lines

For preclinical oncology studies requiring a defined in vitro potency benchmark across a common panel of human cancer cell lines, B-Raf IN 7 provides a quantitative reference point. The compound's characterized IC50 values—7.50 µM (HCT-116), 9.87 µM (MCF-7), 10.57 µM (HEPG-2), 11.63 µM (Hela), and 12.83 µM (PC-3) —allow researchers to calibrate their experimental systems and compare results with other known B-Raf inhibitors evaluated in the same or similar lines.

Non-Fused Scaffold Optimization

Medicinal chemists aiming to develop novel B-Raf inhibitors with a distinct selectivity profile can utilize B-Raf IN 7 as a starting point or a reference compound for structure-activity relationship (SAR) studies. Its unique, non-fused scaffold—a 5-amino-1,2,3-triazole-4-carboxylate linked to a pyridazinone—offers a clear departure from the more common fused triazolopyridazine cores found in other kinase inhibitors . This structural differentiation is critical for designing libraries aimed at exploring novel chemical space within the B-Raf pharmacophore.

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